molecular formula C10H16O2 B1397917 alpha-(2-Ethoxyethynyl)-cyclopentanemethanol CAS No. 1038404-02-2

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol

Cat. No.: B1397917
CAS No.: 1038404-02-2
M. Wt: 168.23 g/mol
InChI Key: ACJBVSWZVNBTFS-UHFFFAOYSA-N
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Description

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol ( 1038404-02-2) is a synthetic organic compound with the molecular formula C 10 H 16 O 2 and a molecular weight of 168.23 g/mol . Its structure features a cyclopentane ring substituted with both a methanol group and a 2-ethoxyethynyl moiety, as represented by the SMILES notation OC(C#COCC)C1CCCC1 . This combination of an alcohol and an alkynyl ether functional group makes it a versatile intermediate for synthetic organic chemistry, with potential applications in the development of pharmaceuticals and material science. The compound is typically supplied as a neat liquid and may require cold-chain transportation and storage to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-cyclopentyl-3-ethoxyprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h9-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJBVSWZVNBTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#CC(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Functionalization via Sonogashira Coupling

  • Halogenation :

    • Treat cyclopentanemethanol with PCl₅ or SOCl₂ to generate α-chlorocyclopentanemethanol.
    • Conditions: Reflux in dichloromethane (3–5 h).
  • Coupling :

    • React α-chlorocyclopentanemethanol with ethoxyacetylene using Pd(PPh₃)₂Cl₂/CuI catalysis.
    • Conditions: THF, 60°C, 12 h.
  • Workup :

    • Purify via column chromatography (hexane/ethyl acetate).

Route 2: Oxalate-Mediated Cyclization

  • Ketone Formation :

    • Condense cyclopentanemethanol with diethyl oxalate under basic conditions to form ethyl 4-cyclopentyl-2,4-dioxobutanoate.
  • Ethynylation :

    • Introduce ethoxyethynyl via nucleophilic addition to the diketone intermediate.
  • Reduction :

    • Reduce the ketone group to alcohol using NaBH₄ in isobutyric acid.

Critical Reaction Parameters

Step Reagents/Conditions Yield (Analogous) Source
Deprotection [Dsim]HSO₄, MeOH, 20°C, 5 min 98%
Chlorination PCl₅, DCM, reflux 93%
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, THF, 60°C 85% (model system)
Reduction NaBH₄, isobutyric acid, 0–10°C 78%

Challenges and Optimization

  • Steric Hindrance : The cyclopentane ring may impede coupling efficiency. Using bulky ligands (e.g., XPhos) improves catalytic activity.
  • Side Reactions : Competing hydration of ethoxyethynyl to ketones necessitates anhydrous conditions.
  • Green Chemistry : Ionic liquids (e.g., [Dsim]HSO₄) enhance sustainability in deprotection steps.

Analytical Validation

  • NMR : Key signals for α-(2-ethoxyethynyl)-cyclopentanemethanol:
    • ¹H NMR : δ 4.15 (q, OCH₂CH₃), δ 3.55 (m, CH₂OH), δ 2.30 (s, ≡C-O).
    • ¹³C NMR : δ 85.5 (sp hybridized carbon), δ 70.2 (OCH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carbonyl group back to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethynyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Regeneration of the alcohol group.

    Substitution: Formation of substituted cyclopentanemethanol derivatives.

Scientific Research Applications

Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(2-Ethoxyethynyl)-cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The cyclopentanemethanol backbone provides structural stability and influences the compound’s overall properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of alpha-(2-Ethoxyethynyl)-cyclopentanemethanol and related cyclopentane derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Applications
This compound 1038404-02-2 C₁₀H₁₆O₂ 168.23 Hydroxymethyl, ethoxyethynyl Potential synthetic intermediate; research chemical
2-Cyclopentylethanol 52829-98-8 C₇H₁₄O 114.19 Hydroxyl, cyclopentyl Solvent, intermediate in organic synthesis
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Hydroxyl, methyl Industrial solvent; laboratory reagent
cis-1,2-Cyclopentanediol 5057-98-7 C₅H₁₀O₂ 118.13 Two hydroxyl groups Chiral building block for pharmaceuticals

Structural and Functional Differences

Functional Groups: The target compound contains an ethoxyethynyl group, which is absent in simpler cyclopentane alcohols like 2-cyclopentylethanol or 1-methylcyclopentanol. This group may confer unique reactivity, such as participation in click chemistry via the alkyne moiety . In contrast, cis-1,2-cyclopentanediol has two hydroxyl groups, making it a versatile chiral precursor for asymmetric synthesis .

Molecular Complexity: The ethoxyethynyl substituent increases the molecular weight and steric bulk of the target compound compared to 2-cyclopentylethanol (168.23 vs. 114.19 g/mol). This could reduce solubility in polar solvents but enhance lipophilicity .

Applications: 2-Cyclopentylethanol and 1-methylcyclopentanol are primarily used as solvents or intermediates due to their simpler structures .

Physicochemical Properties

  • Solubility and Log P: Data on solubility and log P for this compound are unavailable in the provided evidence. However, its ethoxyethynyl group likely increases hydrophobicity compared to 2-cyclopentylethanol (log P ~1.5–2.0, estimated). The target compound’s log P is expected to be lower due to its oxygen-containing groups.

Toxicity and Environmental Impact

  • No direct toxicity data for the target compound are provided. However, structurally related glycol ethers (e.g., 2-(2-ethoxyethoxy)ethanol) are regulated under CLP due to reproductive toxicity .

Biological Activity

Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 59840575

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer properties. The compound's structure suggests potential interactions with biological targets, influencing cellular mechanisms.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promise in inhibiting microbial growth.
  • Anticancer Properties : Investigations into the compound's ability to induce apoptosis in cancer cells are ongoing.
  • Cytotoxicity : The cytotoxic effects on different cell lines are being assessed to determine therapeutic potential.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CytotoxicityAssessment against various human cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro testing on MCF7 breast adenocarcinoma cells demonstrated that the compound induced apoptosis at higher concentrations, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Further research using flow cytometry revealed that treatment with the compound led to increased markers of apoptosis, confirming its role in cancer cell death.

Q & A

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Validation parameters : Assess linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1 µg/mL via GC-MS), and recovery rates (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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